

Application Notes and Protocols for Measuring the Antiviral Activity of PYR01

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Compound of Interest

Compound Name: PYR01

Cat. No.: B11930888

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Introduction

PYR01 is a novel investigational antiviral compound demonstrating potent activity against Human Immunodeficiency Virus-1 (HIV-1). It belongs to a class of molecules known as Targeted Activators of Cell Kill (TACKs). Unlike traditional antiretroviral drugs that solely inhibit viral replication, **PYR01** possesses a dual mechanism of action: it not only suppresses viral replication but also selectively induces the death of HIV-1 infected cells.^[1] This unique property makes **PYR01** a promising candidate for HIV-1 cure strategies aimed at eliminating the viral reservoir.

These application notes provide a comprehensive guide for researchers to measure the antiviral activity of **PYR01** in a laboratory setting. The protocols detailed below will enable the quantification of both the inhibitory effect on viral replication and the targeted cell-killing activity of **PYR01**.

Mechanism of Action

PYR01 is a bifunctional molecule that binds to the reverse transcriptase (RT)-p66 domain of the monomeric HIV-1 Gag-Pol polyprotein.^{[1][2]} This binding acts as an allosteric modulator, accelerating the dimerization of Gag-Pol. This premature dimerization leads to the untimely activation of the viral protease (PR) within the infected cell.^[1] The prematurely activated protease then cleaves a host protein known as Caspase Recruitment Domain-containing

protein 8 (CARD8).[2][3][4][5][6] Cleavage of CARD8 initiates the assembly of the CARD8 inflammasome, a cytosolic innate immune complex.[2][4][5] This assembly leads to the activation of caspase-1, which in turn cleaves Gasdermin D (GSDMD), resulting in the formation of pores in the cell membrane and a lytic, pro-inflammatory form of programmed cell death called pyroptosis.[1][3][7] This targeted elimination of infected cells is a key feature of **PYR01**'s antiviral activity.

Data Presentation

The following tables summarize the key quantitative data reported for **PYR01**, providing a benchmark for experimental results.

Table 1: Antiviral and Cytotoxic Activity of **PYR01**

Parameter	Value	Description
Antiviral Activity (IC50)	39.7 nM	The concentration of PYR01 required to reduce HIV-1 replication by 50%.[8]
Infected Cell Killing (EC50)	38.4 nM	The concentration of PYR01 required to kill 50% of HIV-infected CD4+ T cells.[8]
Toxicity to Uninfected Cells	Not specified, but reported to be non-toxic.	PYR01 selectively targets and kills HIV-infected cells without harming uninfected cells.[8]

Table 2: Comparative Potency of **PYR01** and Efavirenz

Compound	Antiviral IC50	Infected Cell Killing EC50
PYR01	39.7 nM[8]	38.4 nM[8]
Efavirenz	34.1 nM[8]	4006 nM[8]

Experimental Protocols

In Vitro Antiviral Activity Assay (p24 ELISA)

This protocol measures the ability of **PYR01** to inhibit HIV-1 replication by quantifying the amount of viral p24 capsid protein in the supernatant of infected cell cultures.

Materials:

- HIV-1 permissive cell line (e.g., MT-2, CEM-SS) or primary CD4+ T cells
- HIV-1 laboratory strain (e.g., NL4-3)
- **PYR01** stock solution (in DMSO)
- Complete cell culture medium
- 96-well cell culture plates
- HIV-1 p24 Antigen Capture ELISA kit
- Plate reader

Procedure:

- **Cell Seeding:** Seed the target cells in a 96-well plate at a density of 5×10^4 cells/well in 100 μ L of complete medium.
- **Compound Dilution:** Prepare a serial dilution of **PYR01** in complete medium. The final concentrations should bracket the expected IC₅₀ (e.g., ranging from 0.1 nM to 1 μ M). Include a DMSO vehicle control.
- **Infection and Treatment:** Add 50 μ L of the diluted **PYR01** to the appropriate wells. Immediately after, add 50 μ L of HIV-1 diluted in complete medium to achieve a multiplicity of infection (MOI) of 0.01.
- **Incubation:** Incubate the plate at 37°C in a 5% CO₂ incubator for 7 days.
- **Supernatant Collection:** On day 7, carefully collect 100 μ L of the culture supernatant from each well.

- p24 ELISA: Quantify the p24 antigen concentration in the collected supernatants using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.[9][10][11][12][13]
- Data Analysis: Calculate the percentage of viral inhibition for each **PYR01** concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the **PYR01** concentration and fitting the data to a dose-response curve.

Infected Cell Killing Assay (Intracellular Gag Staining by Flow Cytometry)

This protocol quantifies the ability of **PYR01** to selectively kill HIV-1 infected cells by measuring the reduction in the percentage of Gag-positive cells.

Materials:

- Primary CD4+ T cells isolated from healthy donors
- HIV-1 laboratory strain (e.g., NL4-3)
- **PYR01** stock solution (in DMSO)
- Complete cell culture medium
- 24-well cell culture plates
- Fixation and permeabilization buffers
- FITC-conjugated anti-p24 antibody (e.g., KC57-FITC)
- Flow cytometer

Procedure:

- Cell Activation and Infection: Activate primary CD4+ T cells with phytohemagglutinin (PHA) and IL-2 for 48-72 hours. Infect the activated cells with HIV-1 at an MOI of 0.1 for 2 hours.
- Washing: Wash the cells three times with PBS to remove the free virus.

- Treatment: Resuspend the infected cells in complete medium and plate them in a 24-well plate. Add serial dilutions of **PYR01** to the wells. Include a DMSO vehicle control.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
- Cell Staining:
 - Harvest the cells and wash them with PBS.
 - Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.[\[14\]](#)
 - Wash the cells and permeabilize them with a permeabilization buffer (e.g., 0.1% saponin or commercial permeabilization buffer) for 15 minutes.[\[14\]](#)[\[15\]](#)
 - Stain the cells with a FITC-conjugated anti-p24 antibody for 30 minutes on ice in the dark.[\[16\]](#)
- Flow Cytometry: Wash the cells and acquire the data on a flow cytometer.
- Data Analysis: Gate on the lymphocyte population and quantify the percentage of p24-positive cells in each treatment condition. Calculate the percentage of infected cell killing for each **PYR01** concentration relative to the vehicle control. Determine the EC50 value.

Apoptosis/Pyroptosis Assay (Flow Cytometry)

This protocol assesses the mechanism of cell death induced by **PYR01** by measuring markers of apoptosis and pyroptosis.

Materials:

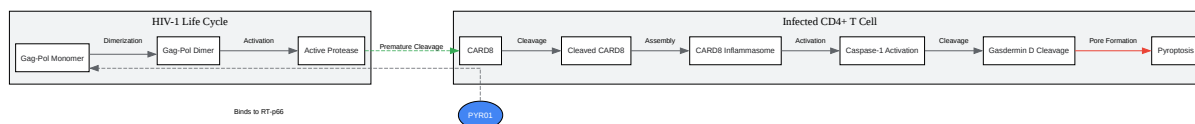
- Infected and treated cells from the Infected Cell Killing Assay
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI) or other viability dye
- Antibody against activated caspase-1

- Flow cytometer

Procedure:

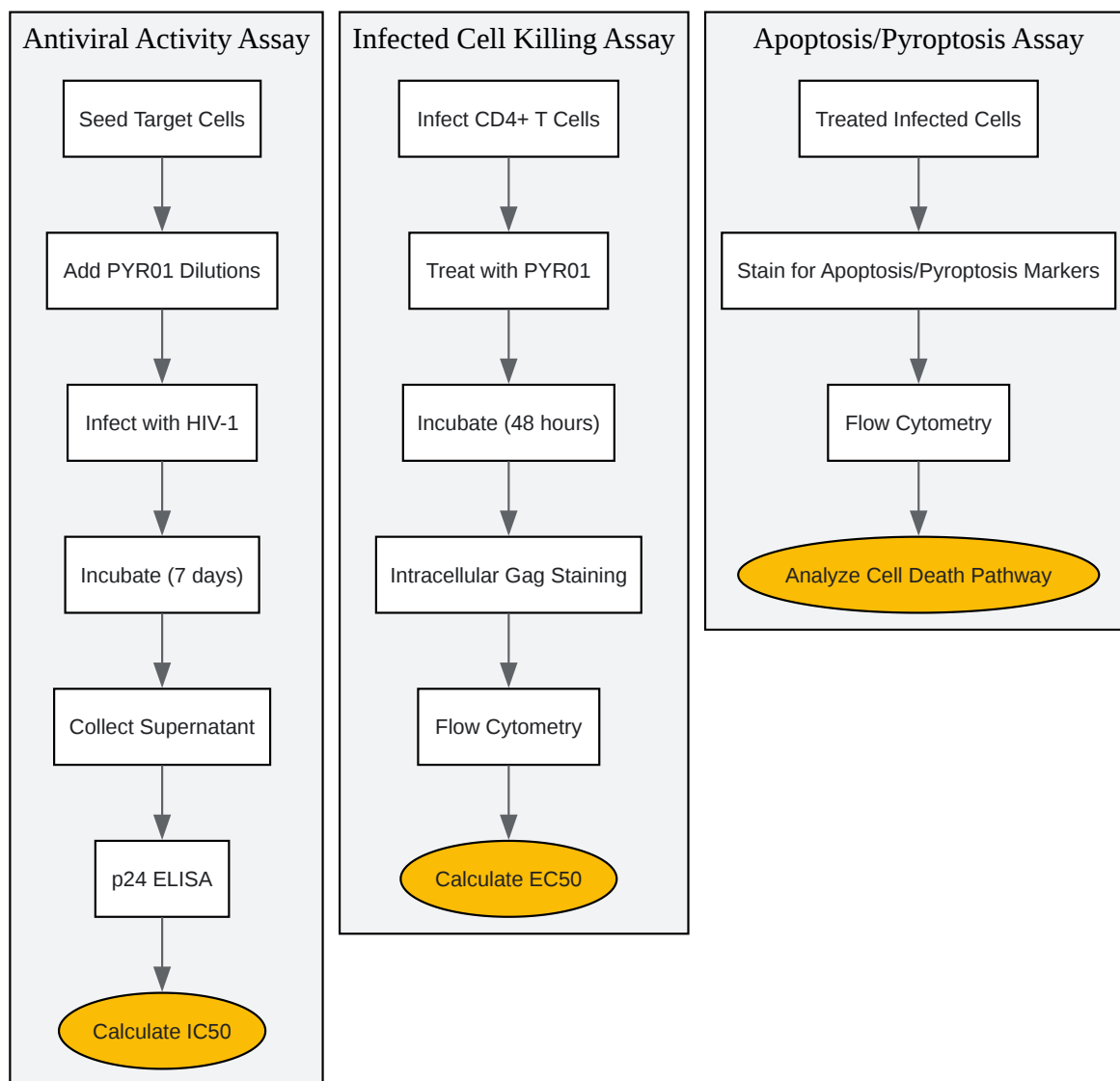
- Cell Preparation: Harvest the cells from the Infected Cell Killing Assay after 48 hours of treatment with **PYR01**.
- Staining for Apoptosis:
 - Wash the cells with PBS and resuspend them in Annexin V binding buffer.
 - Add Annexin V-FITC and PI to the cells and incubate for 15 minutes at room temperature in the dark.
- Staining for Pyroptosis (Activated Caspase-1):
 - For intracellular staining of activated caspase-1, fix and permeabilize the cells as described in the intracellular Gag staining protocol.
 - Stain the cells with a fluorescently labeled antibody against the active form of caspase-1.
- Flow Cytometry: Acquire the data on a flow cytometer.
- Data Analysis:
 - For apoptosis, quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
 - For pyroptosis, quantify the percentage of cells positive for activated caspase-1.
 - Compare the results from **PYR01**-treated cells to the vehicle control to determine the extent of apoptosis and/or pyroptosis induction.

Mandatory Visualization



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Caption: Mechanism of Action of **PYR01**.



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Caption: Experimental workflow for assessing **PYR01** activity.

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